molecular formula C23H38N2O B14381149 N-Butyl-N-(4-cyclohexylbutyl)-N'-(2,4-dimethylphenyl)urea CAS No. 88451-75-6

N-Butyl-N-(4-cyclohexylbutyl)-N'-(2,4-dimethylphenyl)urea

Katalognummer: B14381149
CAS-Nummer: 88451-75-6
Molekulargewicht: 358.6 g/mol
InChI-Schlüssel: UVUVZVGVIABZQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a butyl group, a cyclohexylbutyl group, and a dimethylphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea typically involves the reaction of N-butyl-N-(4-cyclohexylbutyl)amine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

    Temperature: Typically between 50-100°C

    Solvent: Common solvents include dichloromethane or toluene

    Catalyst: Tertiary amines or metal catalysts

Industrial Production Methods

On an industrial scale, the production of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Acetonitrile, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea oxides, while reduction may produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)thiourea
  • N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)carbamate

Uniqueness

N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

88451-75-6

Molekularformel

C23H38N2O

Molekulargewicht

358.6 g/mol

IUPAC-Name

1-butyl-1-(4-cyclohexylbutyl)-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C23H38N2O/c1-4-5-16-25(17-10-9-13-21-11-7-6-8-12-21)23(26)24-22-15-14-19(2)18-20(22)3/h14-15,18,21H,4-13,16-17H2,1-3H3,(H,24,26)

InChI-Schlüssel

UVUVZVGVIABZQO-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCCC1CCCCC1)C(=O)NC2=C(C=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.